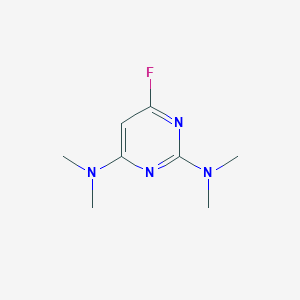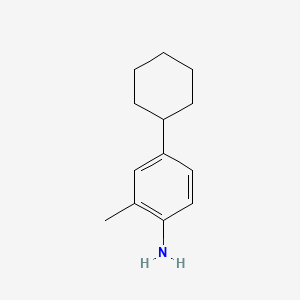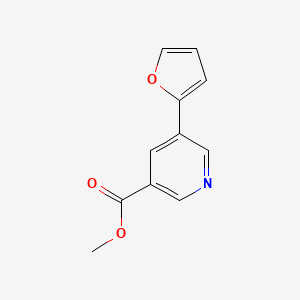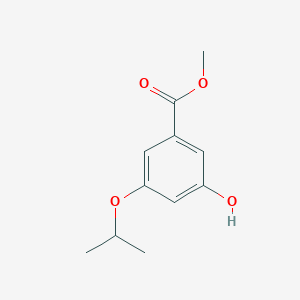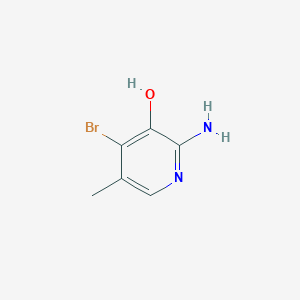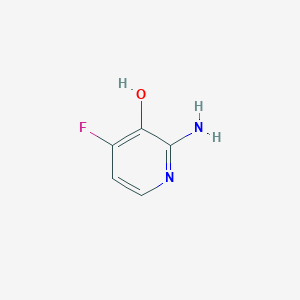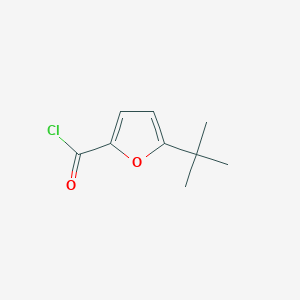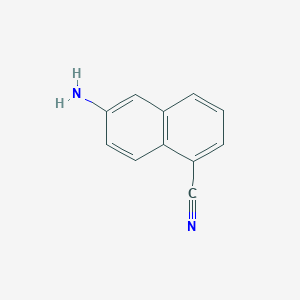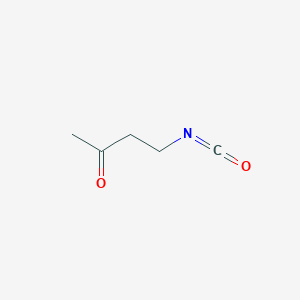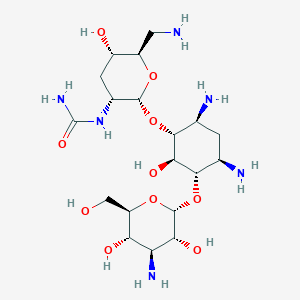
Nebramycin factor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nebramycin factor 11 is a member of the nebramycin complex, which consists of several aminoglycoside antibiotics. These antibiotics are produced by the actinomycete Streptomyces tenebrarius. This compound, like other aminoglycosides, is known for its potent antibacterial properties, particularly against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebramycin factor 11 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to various extraction and purification techniques to isolate the desired aminoglycoside . The process involves:
- Culturing Streptomyces tenebrarius in a suitable medium.
- Extracting the fermentation broth using solid-phase extraction techniques.
- Purifying the compound using chromatographic methods such as reversed-phase C18 column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction protocols but on a larger scale. The use of optimized fermentation conditions and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Nebramycin factor 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amino groups in the structure.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the antibiotic’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Nebramycin factor 11 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying aminoglycoside antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Mechanism of Action
Nebramycin factor 11, like other aminoglycosides, exerts its antibacterial effects by binding to the bacterial ribosome. This binding interferes with protein synthesis, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This disruption ultimately results in bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome, forming a continuously stacked helix that disrupts normal protein synthesis .
Comparison with Similar Compounds
Tobramycin: Another aminoglycoside antibiotic produced by Streptomyces tenebrarius.
Kanamycin: An aminoglycoside antibiotic with a similar structure and antibacterial activity.
Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Nebramycin Factor 11: this compound is unique due to its specific structural features and its production as part of the nebramycin complex. Its distinct molecular structure allows for specific interactions with bacterial ribosomes, making it a valuable compound for studying aminoglycoside antibiotics and developing new antibacterial agents .
Properties
IUPAC Name |
[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQKFHZCTOKZKP-PBSUHMDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64332-33-8 |
Source


|
| Record name | Nebramycin factor 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBRAMYCIN FACTOR 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
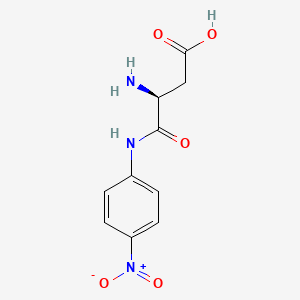

![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)
